
Silicon Carbide Devices Under Fire: A High-
Temperature Performance Showdown

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Silicon carbide

Cat. No.: B1214593 Get Quote

A deep dive into the thermal resilience of Silicon Carbide (SiC) power electronics reveals their

exceptional performance at elevated temperatures compared to conventional silicon-based

devices. This guide synthesizes experimental data on key performance metrics, details the

methodologies for high-temperature testing, and provides a comparative analysis with Gallium

Nitride (GaN) technology, offering researchers and engineers a comprehensive overview of

SiC's capabilities in extreme environments.

Silicon Carbide (SiC) devices are renowned for their ability to operate at higher voltages,

frequencies, and, crucially, higher temperatures than their silicon counterparts.[1][2] This

superiority stems from SiC's wide bandgap, high thermal conductivity, and high critical

breakdown field strength.[1][3] These properties make SiC devices ideal for demanding

applications in industries such as automotive, aerospace, and renewable energy, where high

power density and reliability in harsh thermal conditions are paramount.[2][4] This guide

provides a detailed comparison of the high-temperature performance of SiC devices, supported

by experimental data from various studies.

Static Characteristics at High Temperatures
The static characteristics of SiC devices, including on-state resistance, breakdown voltage, and

leakage currents, exhibit distinct behaviors at elevated temperatures.

On-State Resistance (Rds(on))
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The on-state resistance (Rds(on)) of a SiC MOSFET is a critical parameter that dictates

conduction losses. Unlike silicon MOSFETs, where Rds(on) consistently increases with

temperature, the behavior in SiC MOSFETs is more complex.[5] At lower temperatures, the

Rds(on) of some SiC MOSFETs can exhibit a negative temperature coefficient, reaching a

minimum around room temperature before increasing at higher temperatures.[6] This behavior

is influenced by the gate voltage and the interplay between channel resistance and the

resistance of the drift region.[2][7] However, for many commercial devices, a positive

temperature coefficient is observed across the typical operating range.[8] This increase in

Rds(on) at elevated temperatures can lead to higher conduction losses.[6]

Device Type
Temperature
Range (°C)

Rds(on)
Change

Gate Voltage
(Vgs)

Reference

1.2 kV SiC

MOSFET
-50 to 175

Decrease then

Increase
Not Specified [1]

1.2 kV, 40 mΩ

SiC MOSFET
25 to 175

1.27 to 1.55

times increase
Not Specified [8]

Competitor C

SiC MOSFET
25 to 175 >180% increase Not Specified [8]

Competitor E SiC

MOSFET
25 to 175 >210% increase Not Specified [8]

Breakdown Voltage (Vbr)
The breakdown voltage of SiC devices generally shows a positive temperature coefficient,

meaning the breakdown voltage increases with temperature.[6][9] This is a significant

advantage for high-temperature operation, as it enhances the device's robustness and

reliability. For instance, a 1.2 kV SiC MOSFET can see its breakdown voltage rise from

approximately 1520 V at -50°C to 1570 V at 150°C.[6] This behavior is in contrast to some

silicon devices where the breakdown voltage can decrease with temperature, leading to a

higher risk of failure.
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Device Type
Temperature Range
(°C)

Breakdown Voltage
Change

Reference

1.2 kV SiC MOSFET -50 to 150 1520 V to 1570 V [6]

4H-SiC (n-type) Room Temp to 500 Increasing [10]

4H-SiC (p-type) Room Temp to 500 Decreasing [10]

Leakage Currents (Idss, Igss)
Leakage currents, such as the drain-source leakage current (Idss) and the gate-source leakage

current (Igss), tend to increase with temperature due to the thermal generation of carriers.[6]

[11] While SiC devices exhibit significantly lower leakage currents compared to silicon devices

at the same temperature, this increase can become a concern at very high temperatures,

potentially leading to increased power loss and, in extreme cases, thermal runaway.[11][12]

However, modern SiC MOSFETs are designed to maintain low leakage currents even at

elevated temperatures, ensuring stable operation.[13]

Device Parameter Temperature Effect
Contributing
Factors

Reference

Drain Leakage

Current (Idss)

Increases with

temperature

Thermal generation of

carriers
[6]

Gate Leakage Current

(Igss)

Increases with

temperature

Can be indicative of

gate oxide

degradation

[11]

Dynamic Characteristics at High Temperatures
The switching performance of SiC devices is also influenced by temperature.

Switching Energy
Experimental data shows that the switching losses of some SiC devices, such as SiC Cascode

JFETs, can decrease at elevated temperatures.[14] This is attributed to faster switching speeds

at higher temperatures, which reduces the overlap between voltage and current during
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switching transitions, thereby lowering the turn-on (Eon) and turn-off (Eoff) energies.[14] In

contrast, the switching losses for silicon-based devices like IGBTs tend to increase with

temperature.[15]

Device Type
Temperature
Range (°C)

Eon & Eoff
Trend

Qrr Trend Reference

1200 V, 35 mΩ

SiC Cascode

JFET

25 to 175

Decreased and

flattened around

100°C

Decreased and

flattened around

100°C

[14]

Si IGBT Not Specified
Increases with

temperature

Increases with

temperature
[15]

Gate Threshold Voltage (Vth)
The gate threshold voltage of SiC MOSFETs typically decreases as the temperature rises.[1]

[16] This shift in Vth is an important consideration for gate driver design to ensure reliable and

efficient switching at different operating temperatures. A significant drop in threshold voltage

could lead to spurious turn-on, while a large variation across devices can complicate parallel

operation.

Device Type
Temperature Range
(°C)

Gate Threshold
Voltage Change

Reference

SiC MOSFET -50 to 175 10.7 V to 2.8 V [1]

SiC vs. GaN at High Temperatures
While both SiC and Gallium Nitride (GaN) are wide-bandgap semiconductors that outperform

silicon at high temperatures, they have different strengths.[3] SiC generally excels in high-

voltage (above 900V) and high-power applications due to its superior thermal conductivity.[17]

GaN, on the other hand, offers higher switching frequencies, making it ideal for compact and

high-efficiency power converters at lower to medium voltages (300-900V).[17] SiC's better

thermal management gives it an edge in applications with extreme ambient temperatures and

harsh conditions.[18]
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Feature Silicon Carbide (SiC) Gallium Nitride (GaN)

Voltage Range
Dominant in high-voltage

applications (>900V)[17]

Strong in medium-voltage

applications (300-900V)[17]

Switching Frequency Lower than GaN

Higher switching speeds,

enabling more compact

designs

Thermal Conductivity

Superior thermal conductivity,

better for heat dissipation[3]

[18]

Lower thermal conductivity

than SiC

Ideal Applications

Electric vehicles, renewable

energy systems, industrial

motor drives[17]

Fast chargers, data centers,

RF amplifiers[17][18]

Experimental Protocols
The characterization of SiC devices at high temperatures requires specialized experimental

setups and procedures.

Static Characterization
A typical setup for static characterization involves placing the device under test (DUT) in a

temperature-controlled environment, such as a thermal chamber or on a heated chuck. A high-

precision semiconductor parameter analyzer is used to apply voltages and measure currents.

Workflow for Static Characterization.

Dynamic Characterization
Dynamic characterization, such as measuring switching energies, is often performed using a

double-pulse test (DPT) circuit. The DUT is mounted on a temperature-controlled fixture, and

the DPT is performed at various temperatures to evaluate the switching performance.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://aichiplink.com/blog/GaN-vs-SiC-in-Power-Electronics-What-s-the-Difference_511
https://aichiplink.com/blog/GaN-vs-SiC-in-Power-Electronics-What-s-the-Difference_511
https://www.microchipusa.com/industry-news/gan-and-sic-the-power-electronics-revolution-leaving-silicon-behind
https://zyrontech.com.au/blogs/news/gan-vs-sic-consumer-electronics
https://aichiplink.com/blog/GaN-vs-SiC-in-Power-Electronics-What-s-the-Difference_511
https://aichiplink.com/blog/GaN-vs-SiC-in-Power-Electronics-What-s-the-Difference_511
https://zyrontech.com.au/blogs/news/gan-vs-sic-consumer-electronics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Double-Pulse Test Setup

Test Procedure

Double-Pulse
Test Circuit

Device Under Test (DUT)
on Heated Fixture Oscilloscope

Gate Driver

DC Power Supply

Set DUT
Temperature

Apply Double
Gate Pulses

Capture Vds, Ids, Vgs
Waveforms

Calculate Switching
Energies (Eon, Eoff)

Repeat at Different
Temperatures

Click to download full resolution via product page

Workflow for Dynamic Characterization.

High-Temperature Reliability Testing
To assess the long-term reliability of SiC devices at high temperatures, tests such as High-

Temperature Reverse Bias (HTRB) and High-Temperature Gate Bias (HTGB) are conducted.

These tests involve subjecting the devices to high temperatures under specific voltage bias

conditions for extended periods (hundreds or thousands of hours) and monitoring for

degradation in key parameters.[13][19]
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Factors in High-Temperature Reliability.

In conclusion, the experimental data overwhelmingly supports the superior performance of SiC

devices at high temperatures, making them a critical enabling technology for next-generation

power electronics. Their robust static and dynamic characteristics under thermal stress,

coupled with ongoing improvements in reliability, solidify their position in high-power, high-

temperature applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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